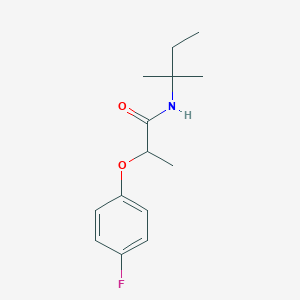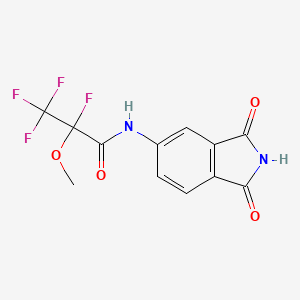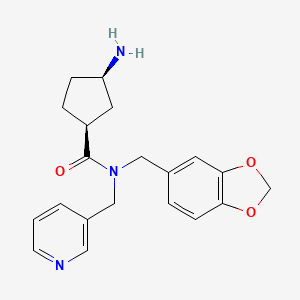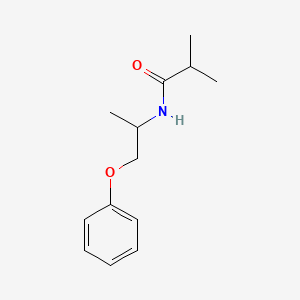![molecular formula C19H24N4O B5440576 1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5440576.png)
1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one, also known as P7C3, is a small molecule that has been extensively studied for its neuroprotective properties. It was discovered in 2010 by a team of scientists at the University of Texas Southwestern Medical Center led by Dr. Andrew Pieper. The molecule has shown promising results in animal models of neurodegenerative diseases and has the potential to be developed into a therapeutic drug.
作用機序
The exact mechanism of action of 1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one is not fully understood, but it is believed to work by promoting the survival of new neurons in the hippocampus. It has been shown to increase the levels of nicotinamide adenine dinucleotide (NAD), a molecule that plays a key role in energy metabolism and cell survival. 1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one has also been shown to activate the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of NAD.
Biochemical and Physiological Effects:
1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of NAD in the brain, which is thought to promote the survival of new neurons. It has also been shown to protect neurons from damage caused by oxidative stress and inflammation. In addition, 1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one has been shown to improve cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of 1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one for lab experiments is its neuroprotective properties. It has been shown to promote the survival of new neurons in the hippocampus and protect neurons from damage caused by oxidative stress and inflammation. This makes it a useful tool for studying neurodegenerative diseases and the mechanisms underlying neuronal survival. However, one limitation of 1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained in lab experiments.
将来の方向性
There are a number of future directions for research on 1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one. One area of interest is the development of 1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one-based therapies for neurodegenerative diseases. Studies have shown that 1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one can promote the survival of new neurons in the hippocampus and protect neurons from damage caused by oxidative stress and inflammation. This makes it a promising candidate for the development of therapeutic drugs. Another area of interest is the further elucidation of the mechanism of action of 1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one. Understanding how 1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one works at the molecular level could lead to the development of more effective therapies for neurodegenerative diseases.
合成法
The synthesis of 1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one involves a series of chemical reactions that result in the formation of the final product. The process starts with the condensation of 3-(1H-pyrazol-1-yl)benzaldehyde and piperidine to form the intermediate 1-(3-(1H-pyrazol-1-yl)benzyl)piperidine. This intermediate is then reacted with 2-bromo-1-(p-tolyl)propan-1-one to form the final product, 1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one.
科学的研究の応用
1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one has been extensively studied for its neuroprotective properties in animal models of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. Studies have shown that 1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one can promote the survival of new neurons in the hippocampus, a region of the brain involved in learning and memory. It has also been shown to protect neurons from damage caused by oxidative stress and inflammation.
特性
IUPAC Name |
1-[1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-4-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c24-19-6-2-10-22(19)17-7-12-21(13-8-17)15-16-4-1-5-18(14-16)23-11-3-9-20-23/h1,3-5,9,11,14,17H,2,6-8,10,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZHJPWEQOUQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCN(CC2)CC3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B5440512.png)

![4-{[2-(hydroxymethyl)-1-piperidinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5440524.png)
![allyl 7-methyl-3-oxo-5-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5440532.png)

![[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5440549.png)
![2-(2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)-N-methylacetamide](/img/structure/B5440554.png)

![1-(4-bromophenyl)-4-[4-(diethylamino)-3-nitrobenzylidene]-3,5-pyrazolidinedione](/img/structure/B5440573.png)
![1-[(dimethylamino)sulfonyl]-N-{3-[(4-methylphenyl)thio]propyl}-4-piperidinecarboxamide](/img/structure/B5440590.png)
![N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B5440595.png)
![1-{6-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-pyridinyl}ethanone](/img/structure/B5440602.png)